6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
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Overview
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .
Molecular Structure Analysis
The InChI code for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole include a molecular weight of 189.23 . It is a solid at room temperature and should be stored in a refrigerator . The predicted boiling point is 377.1±42.0 °C, and the predicted density is 1.272±0.06 g/cm3 . The predicted pKa value is 16.51±0.40 .Scientific Research Applications
Antifungal Activity
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide derivatives have shown potential in antifungal applications. Yuan et al. (2011) designed a series of these derivatives, indicating their antifungal activities against various fungi (Yuan, Jing, Su, Xin, Zhang, Cong, Lin, Guo, Chun, 2011).
Photophysics and Fluorescence
Ghosh et al. (2013) investigated two fluorophores based on 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, showing their sensitivity to solvent polarity and hydrogen bonding, relevant in photophysical studies (Ghosh, A. Mitra, C. Saha, S. Basu, 2013).
Antibacterial Activity
Research by Straniero et al. (2023) on 2,6-difluorobenzamides, including this compound, highlighted their significance in inhibiting bacterial cell division, specifically targeting protein FtsZ (Straniero, Lorenzo Suigo, Giulia Lodigiani, E. Valoti, 2023).
Potential in Treating HPV Infections
A study by Boggs et al. (2007) on the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide showed potential in treating human papillomavirus (HPV) infections (Boggs, Jeremy D. Cobb, K. Gudmundsson, L. A. Jones, R. Matsuoka, A. Millar, D. E. Patterson, V. Samano, M. D. Trone, ‡. A. Shiping Xie, Xiaoming Zhou, 2007).
Applications in ATM Kinase Inhibition
Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing the application of related compounds in disease models (Degorce, Barlaam, Cadogan, Allan P. Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, Thomason, 2016).
Antimicrobial Studies
Priya et al. (2005) synthesized novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, revealing their antimicrobial efficacy against various pathogens (Priya, Basappa, S. Swamy, K. Rangappa, 2005).
Cannabinoid Receptor Agonism
Wei et al. (2012) reported the development of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists, highlighting their low central nervous system penetration and absence of CNS side effects (Wei, Hua Yang, Ziping Liu, M. Tremblay, Shawn Johnstone, S. Béha, S. Yue, S. Srivastava, M. Tomaszewski, W. Brown, C. Walpole, S. St-Onge, É. Lessard, Anne-Julie Archambault, Thierry Groblewski, D. Pagé, 2012).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWQNMTNONJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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